Palmitoyl-L-carnitine-d3Hydrochloride

Description

Properties

IUPAC Name |

[(2R)-3-carboxy-2-hexadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMKNLFIHBMGQT-HZBHYVOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334532-26-1 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxohexadecyl)oxy]-, chloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Palmitoyl-L-carnitine-d3 Hydrochloride: A Comprehensive Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Indispensable Role of Isotopically Labeled Standards in Metabolomics

In the intricate landscape of metabolic research, the precise quantification of endogenous molecules is paramount to unraveling complex biological processes. Palmitoyl-L-carnitine, a long-chain acylcarnitine, is a key metabolite in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] Its levels can be indicative of the state of fatty acid metabolism and have been implicated in various physiological and pathological conditions, including myocardial ischemia and metabolic disorders.[2][3] To accurately measure fluctuations in its concentration within biological matrices, a reliable internal standard is not just advantageous, but essential. This guide provides a detailed technical overview of Palmitoyl-L-carnitine-d3 Hydrochloride, a deuterated analog that serves as a gold-standard internal standard for mass spectrometry-based quantification.

The incorporation of three deuterium atoms onto one of the N-methyl groups introduces a +3 Dalton mass shift compared to the endogenous analyte.[4] This mass difference is the cornerstone of its utility in stable isotope dilution assays, allowing for the unambiguous differentiation between the spiked standard and the endogenous palmitoyl-L-carnitine during mass spectrometric analysis. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its handling and preparation for experimental use.[5] This guide will delve into the chemical and physical properties of Palmitoyl-L-carnitine-d3 Hydrochloride, its structural features, and provide a detailed protocol for its application in quantitative metabolomics.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a standard is critical for its effective use in any analytical workflow. The key properties of Palmitoyl-L-carnitine-d3 Hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1334532-26-1 | [6][7][8][9] |

| Molecular Formula | C₂₃H₄₃D₃ClNO₄ | [4][6][7][8] |

| Molecular Weight | 439.09 g/mol | [4][6][7][8] |

| Appearance | Solid powder | [4][10] |

| Melting Point | 166 °C (literature) | [4] |

| Solubility | Ethanol (~20 mg/ml), DMSO (~10 mg/ml), DMF (~20 mg/ml), Water (25 mg/mL with heat or sonication) | [9][10][11] |

| Storage | -20°C | [6][10][12] |

| Stability | ≥ 4 years at -20°C | [10][11] |

| Purity | ≥98% (Palmitoyl-L-carnitine) | [10] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | [10][11] |

The high purity and isotopic enrichment of commercially available Palmitoyl-L-carnitine-d3 Hydrochloride are crucial for minimizing analytical interference and ensuring accurate quantification.[10][11] The specified storage conditions are vital to maintain its long-term stability and prevent degradation.

Structural Elucidation and Key Features

The molecular structure of Palmitoyl-L-carnitine-d3 Hydrochloride is fundamental to its function. It consists of a carnitine molecule esterified with palmitic acid, a 16-carbon saturated fatty acid. The key distinguishing feature is the presence of three deuterium atoms on one of the N,N-dimethyl groups.

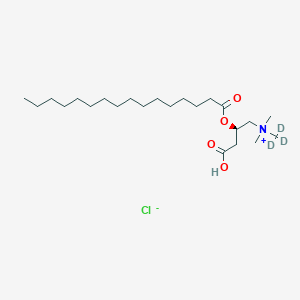

Caption: Chemical structure of Palmitoyl-L-carnitine-d3 Hydrochloride.

Structural Identifiers:

-

SMILES: [Cl-].[2H]C([2H])([2H])(C)CO)OC(=O)CCCCCCCCCCCCCCC[6]

-

InChI: InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1/i2D3;[6]

The stereochemistry at the chiral center of the carnitine moiety is crucial for its biological activity, with the L-enantiomer being the naturally occurring and active form.[9]

Application in Quantitative Mass Spectrometry: A Protocol

The primary application of Palmitoyl-L-carnitine-d3 Hydrochloride is as an internal standard for the accurate quantification of endogenous palmitoyl-L-carnitine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][13] The principle of this method relies on the addition of a known amount of the deuterated standard to the sample prior to sample preparation. The standard co-elutes with the endogenous analyte and is detected at a different mass-to-charge ratio (m/z). The ratio of the peak area of the endogenous analyte to that of the internal standard is then used to calculate the concentration of the analyte, correcting for any sample loss during preparation and variations in instrument response.

Experimental Workflow: Quantification of Palmitoyl-L-carnitine in Plasma

Caption: A typical workflow for the quantification of palmitoyl-L-carnitine.

Step-by-Step Protocol:

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh a known amount of Palmitoyl-L-carnitine-d3 Hydrochloride.

-

Dissolve it in a suitable solvent, such as methanol or ethanol, to create a concentrated stock solution (e.g., 1 mg/mL).[10] Store this stock solution at -20°C.

-

-

Preparation of Working Internal Standard Solution:

-

Dilute the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a working concentration (e.g., 5 ng/mL).[13] The optimal concentration will depend on the expected levels of endogenous palmitoyl-L-carnitine in the samples and the sensitivity of the mass spectrometer.

-

-

Sample Preparation:

-

Protein Precipitation:

-

Add a volume of cold acetonitrile (e.g., 400 µL) to the plasma-internal standard mixture to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

-

Centrifugation:

-

Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the clear supernatant to a new microcentrifuge tube or a vial for LC-MS/MS analysis, being cautious not to disturb the protein pellet.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the supernatant onto a suitable liquid chromatography column (e.g., a C18 column) for separation.[13]

-

The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to detect the precursor-to-product ion transitions for both endogenous palmitoyl-L-carnitine and the d3-labeled internal standard.[13][14]

-

Example Transitions:

-

Palmitoyl-L-carnitine: e.g., m/z 400.3 -> 85.1

-

Palmitoyl-L-carnitine-d3: e.g., m/z 403.3 -> 85.1[13]

-

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the endogenous analyte and the internal standard.

-

Calculate the peak area ratio (Endogenous Analyte / Internal Standard).

-

Generate a standard curve using known concentrations of unlabeled palmitoyl-L-carnitine spiked with the same amount of internal standard.

-

Determine the concentration of palmitoyl-L-carnitine in the unknown samples by interpolating their peak area ratios from the standard curve.

-

Expert Insights and Causality

-

Why Deuterium Labeling? The use of deuterium, a stable, non-radioactive isotope of hydrogen, is ideal for internal standards. It minimally alters the chemical properties and chromatographic behavior of the molecule compared to its unlabeled counterpart, ensuring that it behaves similarly during sample preparation and analysis. The mass difference is easily resolved by modern mass spectrometers.

-

The Importance of the Hydrochloride Form: The hydrochloride salt increases the polarity and crystallinity of the compound, which generally improves its stability as a solid and its solubility in polar solvents commonly used for preparing stock solutions.[5]

-

Chromatographic Co-elution: A critical assumption in this method is that the labeled and unlabeled compounds co-elute from the liquid chromatography column. This is generally the case for deuterium-labeled standards, but it should always be verified during method development. Co-elution ensures that both compounds experience the same ionization suppression or enhancement effects in the mass spectrometer source, leading to more accurate quantification.

Conclusion

Palmitoyl-L-carnitine-d3 Hydrochloride is an indispensable tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its well-defined chemical and physical properties, high isotopic purity, and commercial availability make it the standard of choice for the accurate and precise quantification of palmitoyl-L-carnitine. The use of this stable isotope-labeled standard in conjunction with LC-MS/MS provides a robust and reliable method for investigating the role of fatty acid metabolism in health and disease.

References

-

Anpel. (n.d.). Palmitoyl-L-carnitine-d3Hydrochloride. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). Palmitoyl-L-carnitine-d3 (chloride). Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of O-palmitoyl-dl-carnitine hydrochloride in methanol-d4 and methanol-d4/deuterium oxide mixed by volume ratio as 80:20 adding DSS-d6 for purity evaluation. Retrieved from [Link]

-

Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

-

Bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. Retrieved from [Link]

-

Wenderska, I. B., Chong, M., McNulty, J., Wright, G. D., & Burrows, L. L. (2011). Palmitoyl-DL-carnitine is a multitarget inhibitor of Pseudomonas aeruginosa biofilm development. Chembiochem, 12(18), 2759–2766. Retrieved from [Link]

-

Boeynaems, J. M., Ramboer, I., & Pirotton, S. (1989). Palmitoyl-L-carnitine increases the release of prostacyclin from vascular endothelial cells. Biochemical pharmacology, 38(19), 3261–3266. Retrieved from [Link]

-

Wikipedia. (n.d.). Palmitoylcarnitine. Retrieved from [Link]

Sources

- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Palmitoyl-L-carnitine increases the release of prostacyclin from vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palmitoyl-L-carnitine-(N-methyl-d3) hydrochloride 99 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 6865-14-1: palmitoyl-dl-carnitine chloride [cymitquimica.com]

- 6. Palmitoyl-L-carnitine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. shjning.com [shjning.com]

- 9. Palmitoyl-L-carnitine-d3 (chloride) | CAS 1334532-26-1 | Cayman Chemical | Biomol.com [biomol.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Palmitoyl-L-carnitine-D3 (chloride), 1334532-26-1 | BroadPharm [broadpharm.com]

- 13. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

- 14. bevital.no [bevital.no]

The Gold Standard: A Senior Application Scientist's Guide to Deuterated Standards in Quantitative Mass Spectrometry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within regulated environments like drug development, the pursuit of precision and accuracy is paramount. Every decision, from sample preparation to data analysis, is a step toward minimizing variability and ensuring the integrity of our results. This guide moves beyond simple protocols to explore the fundamental principles and field-proven strategies behind the use of deuterated internal standards—the cornerstone of robust quantitative LC-MS/MS assays.

The Inherent Challenge: Navigating Analytical Variability in Mass Spectrometry

Before we can appreciate the solution, we must understand the problem. Quantitative mass spectrometry is not inherently a perfect science; it is susceptible to a range of variables that can introduce significant error if left uncorrected.[1][2] As a scientist, your primary challenge is to control for this variability, which stems from several key sources:

-

Sample Preparation Losses: During multi-step extraction procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, it is virtually impossible to achieve 100% recovery of the analyte for every sample, every time. Physical loss and incomplete extraction can lead to significant underestimation of the true concentration.[1]

-

Matrix Effects: This is perhaps the most insidious challenge in LC-MS. Co-eluting endogenous components from the sample matrix (e.g., lipids, salts, and metabolites in plasma) can interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unpredictable results.[3][4][5] The effect is highly variable from one sample matrix to another, making it a critical hurdle in bioanalysis.[3]

-

Instrumental Drift and Fluctuation: The performance of a mass spectrometer can vary over the course of an analytical run.[1] Factors like changes in ion source cleanliness, detector sensitivity, or even ambient temperature can cause the instrument's response to drift, affecting the signal intensity of your analyte.[1]

-

Injection Volume Inconsistency: While modern autosamplers are highly precise, minor variations in injection volume can still occur, leading to proportional changes in the observed signal intensity.[1]

Without a corrective mechanism, the combination of these factors creates analytical noise that renders a simple external calibration curve unreliable for high-stakes applications.[1]

The Solution: The Principle of Isotope Dilution Mass Spectrometry

This is where the internal standard (IS) becomes the molecular anchor in our analytical workflow.[1] The most effective type of internal standard is a Stable Isotope-Labeled (SIL) version of the analyte, with deuterated standards being a common and powerful choice.[6]

A deuterated internal standard is chemically identical to the analyte, with the critical difference that several hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H).[7][8] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the standard, but it does not significantly alter the compound's chemical behavior.[6][7][8]

The technique of using a SIL-IS is known as isotope dilution . The core principle is elegant and robust: a known, fixed concentration of the deuterated standard is added to every sample, calibrator, and quality control (QC) sample at the very beginning of the workflow.[1] Because the deuterated standard is chemically identical to the analyte, it experiences the exact same sample preparation losses, matrix effects, and instrumental fluctuations.[9]

Instead of relying on the absolute signal of the analyte, we quantify using the ratio of the analyte's peak area to the internal standard's peak area .

Caption: How a deuterated IS compensates for variability.

If a matrix effect suppresses the analyte signal by 30%, it will also suppress the deuterated standard's signal by 30%. The ratio of their signals remains constant, providing a stable, reliable measurement that corrects for these variations in real-time.[9][10] This transforms a good analytical method into a regulatory-grade, scientifically defensible one.[1]

Field-Proven Insights: Selecting and Implementing a Deuterated Standard

The success of the isotope dilution method hinges entirely on the quality and suitability of the deuterated standard. Choosing the right one is a critical decision that requires careful consideration of several factors. A poor choice can undermine the entire validation process.

Key Selection Criteria for a Deuterated Internal Standard

| Criterion | Best Practice & Rationale | Potential Pitfall & Consequence |

| Isotopic Purity | Isotopic enrichment should be ≥98%.[7][8] Causality: High enrichment ensures minimal contribution of the unlabeled analyte from the standard itself, which is critical for measuring low concentrations accurately. | Low enrichment introduces a bias, as the standard itself contains the analyte you are trying to measure. This can compromise the lower limit of quantitation (LLOQ). |

| Chemical Purity | Chemical purity should be >99%.[7] Causality: This prevents interference from impurities that might co-elute with the analyte or standard, or introduce their own matrix effects. | Impurities can create interfering peaks in the chromatogram or suppress the ionization of the analyte or standard, leading to inaccurate results. |

| Degree of Deuteration | A mass shift of at least 3-4 Da is ideal. Typically, 3 to 6 deuterium atoms are incorporated.[1][6] Causality: This provides a clear mass difference, preventing isotopic crosstalk where the natural isotope abundance of the analyte (M+1, M+2) might interfere with the signal of the standard. | Insufficient mass shift (e.g., d1 or d2) can lead to spectral overlap, especially with analytes containing chlorine or bromine, making accurate quantification difficult. |

| Label Position | Deuterium atoms must be placed on stable, non-exchangeable positions (e.g., aromatic or aliphatic carbons).[1][6] Causality: This prevents the deuterium from exchanging with hydrogen atoms from the solvent (e.g., water) or matrix, which would compromise the isotopic purity and mass of the standard.[6][11] | Placing labels on heteroatoms (-OH, -NH) or carbons alpha to a carbonyl group can lead to back-exchange, resulting in a loss of the isotopic label and a failure of the standard.[6] |

| Chromatographic Co-elution | The deuterated standard should co-elute perfectly with the analyte. Causality: For the standard to perfectly compensate for matrix effects, it must be present in the ion source at the exact same time as the analyte.[9] | A significant retention time shift (sometimes seen with heavy deuteration) can cause the analyte and standard to experience different matrix effects as they elute, defeating the purpose of the IS.[2] |

A Self-Validating System: Experimental Workflow & Protocol

A robust protocol is a self-validating one. The proper use of a deuterated standard provides an internal check on the consistency of every single sample.

Step-by-Step Bioanalytical Workflow Using a Deuterated Standard

Caption: Standard workflow for LC-MS/MS using a deuterated IS.

Protocol Details:

-

Preparation of Standards:

-

Prepare a calibration curve by spiking known concentrations of the analyte into a blank matrix (e.g., control plasma).

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same blank matrix.

-

-

Sample Processing:

-

Aliquot a specific volume of each sample (calibrator, QC, or unknown study sample) into a labeled microcentrifuge tube.

-

Crucial Step: Add a small, fixed volume of the deuterated internal standard working solution to every tube. This must be done before any cleanup steps to account for recovery losses.[1]

-

Vortex briefly to mix.

-

Perform the sample cleanup procedure. For example, in protein precipitation, add 3-4 volumes of cold acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new set of tubes.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solution.

-

-

LC-MS/MS Analysis:

-

Develop a Multiple Reaction Monitoring (MRM) method with at least one transition for the analyte and one for the deuterated internal standard.

-

Inject the reconstituted samples and acquire the data. Verify that the analyte and internal standard peaks are sharp, symmetrical, and co-elute.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard in each injection.

-

Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area / IS Peak Area).

-

Generate a calibration curve by plotting the PAR for the calibrators against their known concentrations. The curve should be linear with a correlation coefficient (r²) > 0.99.

-

Use the regression equation from the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured PAR.

-

By monitoring the absolute response of the internal standard across the run, you also gain a valuable diagnostic tool. A significant drift or drop in the IS signal can alert you to problems with the extraction, instrument performance, or matrix effects, ensuring the trustworthiness of the entire analytical batch.[1]

Conclusion: Beyond Correction to Confidence

Deuterated internal standards are more than just a tool for correction; they are a fundamental component of building robust, reliable, and defensible quantitative mass spectrometry methods.[12] By mirroring the behavior of the analyte from the moment of spiking to the point of detection, they effectively cancel out a host of unpredictable variables. This principle of isotope dilution elevates the quality of data, ensuring that results from pharmacokinetic studies, clinical trials, and environmental testing are not just numbers, but trustworthy insights.[1][7] In the highly regulated world of drug development, this level of confidence is not just an advantage—it is a necessity.

References

-

Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]

-

Title: Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

-

Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

-

Title: The Value of Deuterated Internal Standards Source: KCAS Bio URL: [Link]

-

Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Deuterated Polymers: Complete Guide Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation Source: PubMed URL: [Link]

-

Title: The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays Source: University of Missouri-St. Louis URL: [Link]

-

Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

-

Title: Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure Source: CDC Stacks URL: [Link]

-

Title: When Should an Internal Standard be Used? Source: LCGC International URL: [Link]

-

Title: How to remove matrix effect in LC-MS/MS? Source: ResearchGate URL: [Link]

-

Title: Analysis of Opioids Using Isotope Dilution With GC/MS/MS Source: American Laboratory URL: [Link]

-

Title: Deuterium Labeled Compounds Source: ZEOCHEM URL: [Link]

-

Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Today URL: [Link]

-

Title: Deuterium in drug discovery: progress, opportunities and challenges Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Interference Testing and Mitigation in LC-MS/MS Assays Source: myadlm.org URL: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. scispace.com [scispace.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. myadlm.org [myadlm.org]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. waters.com [waters.com]

- 10. texilajournal.com [texilajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

Unlocking Cellular Secrets: An In-depth Technical Guide to Isotopic Labeling in Metabolomics Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of stable isotope labeling in metabolomics. Moving beyond a simple recitation of protocols, this document delves into the underlying principles, the strategic design of experiments, and the robust methodologies required to generate high-fidelity data for elucidating metabolic pathways and quantifying metabolic fluxes.

The Principle: From Static Snapshots to Dynamic Understanding

Traditional metabolomics provides a static snapshot of the metabolite pool within a biological system at a single point in time. While incredibly valuable, this approach cannot delineate the rates of metabolic reactions or the flow of atoms through intricate biochemical networks.[1] Isotopic labeling overcomes this limitation by introducing molecules enriched with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a system.[2]

These labeled compounds, or "tracers," are chemically identical to their naturally abundant counterparts and are processed by enzymes in the same manner.[3] By tracking the incorporation of these heavy isotopes into downstream metabolites, we can trace the path of atoms through metabolic pathways, effectively transforming a static picture into a dynamic movie of cellular metabolism.[1][2] This technique is the cornerstone of Metabolic Flux Analysis (MFA) , a powerful methodology to quantify the rates (fluxes) of metabolic reactions.[4]

Strategic Experimental Design: The Art of Choosing the Right Tracer

The success of an isotopic labeling experiment hinges on the thoughtful selection of the isotopic tracer. This choice is not arbitrary; it is dictated by the specific biological question being investigated.

Uniformly vs. Positionally Labeled Tracers

-

Uniformly Labeled Tracers (e.g., [U-¹³C]-glucose): In these tracers, all atoms of a specific element are the heavy isotope. For instance, in [U-¹³C]-glucose, all six carbon atoms are ¹³C. These are excellent for obtaining a broad overview of the metabolic fate of a substrate and are often used in initial exploratory studies.

-

Positionally Labeled Tracers (e.g., [1,2-¹³C₂]-glucose): Here, only specific atoms are labeled. This allows for the targeted investigation of particular pathways. For example, [1,2-¹³C₂]-glucose is highly effective for precisely estimating the fluxes through glycolysis and the pentose phosphate pathway (PPP).[5][6] The differential processing of these specifically labeled carbons in competing pathways leads to unique labeling patterns in downstream metabolites, which can be deconvoluted to determine the relative activity of each path.

Common Tracers and Their Applications

| Tracer | Primary Metabolic Pathways Investigated | Rationale |

| [U-¹³C]-glucose | Central Carbon Metabolism (Glycolysis, TCA Cycle, PPP), Biosynthesis of amino acids, nucleotides, and lipids | Provides a global view of glucose utilization and its contribution to various biosynthetic pathways. |

| [1,2-¹³C₂]-glucose | Glycolysis vs. Pentose Phosphate Pathway (PPP) | The C1 and C2 carbons of glucose are differentially metabolized in glycolysis and the oxidative PPP, leading to distinct labeling patterns in downstream metabolites like lactate and ribose-5-phosphate. |

| [U-¹³C₅]-glutamine | TCA Cycle Anaplerosis, Amino Acid Metabolism | Glutamine is a key anaplerotic substrate for the TCA cycle in many cell types, particularly cancer cells. This tracer helps quantify the contribution of glutamine to TCA cycle intermediates.[5] |

| [¹⁵N]-amino acids | Amino Acid Metabolism, Transamination Reactions | Used to trace the fate of nitrogen atoms in amino acid synthesis and degradation pathways. |

| [²H]-labeled water (D₂O) | De novo lipid synthesis, Glycogen synthesis | Deuterium from heavy water is incorporated into newly synthesized fatty acids and glycogen, allowing for the measurement of their synthesis rates. |

The Experimental Workflow: A Self-Validating System

A robust and reproducible isotopic labeling workflow is critical for generating high-quality data. Each step must be meticulously executed to preserve the in vivo metabolic state of the system under investigation.

General Experimental Workflow

The following diagram illustrates the key stages of a typical isotopic labeling experiment in cell culture.

Sources

Palmitoyl-L-carnitine-d3 Hydrochloride: An In-depth Technical Guide for Fatty Acid Metabolism Studies

Introduction: The Critical Role of Fatty Acid Oxidation and the Need for Precise Quantification

Fatty acid oxidation (FAO) is a fundamental metabolic process, providing a significant source of energy for various tissues, especially during periods of fasting or prolonged exercise.[1][2] This intricate pathway involves the breakdown of fatty acids into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[3] The transport of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs, is a tightly regulated and rate-limiting step.[4][5] This process is facilitated by the carnitine shuttle system, which involves the enzymatic conversion of fatty acyl-CoAs to acylcarnitines.[3][4][6]

Palmitoyl-L-carnitine, an ester derivative of carnitine and the saturated fatty acid palmitic acid, is a key intermediate in this pathway.[3] Its levels can reflect the rate of fatty acid transport and oxidation. Consequently, the accurate quantification of palmitoyl-L-carnitine and other acylcarnitines is crucial for studying metabolic diseases such as type 2 diabetes, obesity, and inborn errors of metabolism.[7][8]

This technical guide provides a comprehensive overview of the use of Palmitoyl-L-carnitine-d3 Hydrochloride as an internal standard for the precise and accurate quantification of endogenous palmitoyl-L-carnitine in fatty acid metabolism studies. We will delve into the underlying principles of stable isotope dilution mass spectrometry, provide detailed experimental protocols, and discuss the interpretation of results in the context of metabolic flux analysis.

The Principle of Stable Isotope Dilution Mass Spectrometry

The gold standard for quantitative analysis in complex biological matrices is liquid chromatography-mass spectrometry (LC-MS) coupled with stable isotope dilution.[9][10][11] This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes like deuterium (²H or D).[9][10][12]

Palmitoyl-L-carnitine-d3 Hydrochloride is an ideal internal standard for quantifying palmitoyl-L-carnitine.[13][14] The three deuterium atoms on the N-methyl group provide a 3 Dalton mass shift, allowing it to be distinguished from the endogenous, unlabeled analyte by the mass spectrometer.[15]

The core advantages of this approach are:

-

Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.[10][15] Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects.[9][11][12] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized.[11]

-

Compensation for Sample Loss: During sample preparation, which can involve extraction, derivatization, and purification steps, some of the analyte may be lost.[12][16] By adding a known amount of the deuterated internal standard at the beginning of the workflow, any losses will affect both the analyte and the standard proportionally, ensuring the accuracy of the final quantification.[11]

-

Improved Precision and Accuracy: The use of a co-eluting internal standard significantly improves the reproducibility and accuracy of the quantification, making it a reliable method for clinical and research applications.[9][16]

The Carnitine Shuttle: The Gateway to Fatty Acid Oxidation

To understand the significance of measuring palmitoyl-L-carnitine, it is essential to grasp the mechanism of the carnitine shuttle. Long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm.[17] However, the inner mitochondrial membrane is impermeable to these large molecules.[3][4] The carnitine shuttle facilitates their transport into the mitochondrial matrix through a series of enzymatic steps:

-

CPT1 (Carnitine Palmitoyltransferase I): Located on the outer mitochondrial membrane, this enzyme catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming acylcarnitine (e.g., palmitoyl-L-carnitine).[4][5][6]

-

CACT (Carnitine-Acylcarnitine Translocase): This transporter, located in the inner mitochondrial membrane, exchanges acylcarnitine from the intermembrane space for free carnitine from the mitochondrial matrix.[5][6]

-

CPT2 (Carnitine Palmitoyltransferase II): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the acylcarnitine back to acyl-CoA and free carnitine.[3][6][18]

The newly formed acyl-CoA is then available for β-oxidation within the mitochondrial matrix.[17]

Diagram: The Carnitine Shuttle System

A diagram of the Carnitine Shuttle.

Experimental Workflow: From Sample to Data

A robust and validated workflow is essential for obtaining reliable data. The following sections outline a typical experimental protocol for the quantification of palmitoyl-L-carnitine using Palmitoyl-L-carnitine-d3 Hydrochloride as an internal standard.

I. Sample Preparation

The goal of sample preparation is to efficiently extract acylcarnitines from the biological matrix while minimizing degradation and contamination.

Materials:

-

Biological sample (e.g., plasma, serum, tissue homogenate, cell lysate)

-

Palmitoyl-L-carnitine-d3 Hydrochloride internal standard solution (e.g., in methanol)

-

Acetonitrile or methanol (LC-MS grade)

-

Formic acid (optional, for acidification)

-

Centrifuge

-

Vortex mixer

Protocol:

-

Sample Collection and Storage: Collect samples using appropriate methods to minimize enzymatic activity. Store samples at -80°C until analysis.

-

Internal Standard Spiking: Thaw the biological sample on ice. To a known volume or weight of the sample, add a precise amount of the Palmitoyl-L-carnitine-d3 Hydrochloride internal standard solution. The concentration of the internal standard should be chosen to be within the linear range of the assay and comparable to the expected endogenous concentration of palmitoyl-L-carnitine.

-

Protein Precipitation: Add a sufficient volume of cold acetonitrile or methanol (typically 3-4 times the sample volume) to precipitate proteins. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the acylcarnitines, and transfer it to a new tube.

-

Drying and Reconstitution (Optional): The supernatant can be dried down under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase for LC-MS analysis. This step can help to concentrate the sample and improve sensitivity.

II. LC-MS/MS Analysis

Liquid chromatography is used to separate the acylcarnitines before they are detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.[8]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source[15]

Typical LC Conditions:

-

Column: A reversed-phase C8 or C18 column is commonly used for acylcarnitine analysis.[19]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

-

Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for UHPLC).

-

Injection Volume: 1-10 µL

Typical MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity.[8]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the endogenous palmitoyl-L-carnitine and the deuterated internal standard. A common fragmentation of acylcarnitines results in a product ion at m/z 85.[7]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Palmitoyl-L-carnitine | 400.3 | 85.1 |

| Palmitoyl-L-carnitine-d3 | 403.3 | 85.1 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Diagram: Experimental Workflow for Acylcarnitine Quantification

A flowchart of the acylcarnitine quantification workflow.

III. Data Analysis and Quantification

The quantification of endogenous palmitoyl-L-carnitine is based on the ratio of its peak area to the peak area of the deuterated internal standard.

Steps:

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard in the MRM channels.

-

Calculate Response Ratio: For each sample, calculate the ratio of the peak area of the endogenous palmitoyl-L-carnitine to the peak area of Palmitoyl-L-carnitine-d3.

-

Generate a Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled palmitoyl-L-carnitine and a constant concentration of the deuterated internal standard. Analyze these standards using the same LC-MS/MS method. Plot the response ratio (analyte/IS) against the concentration of the analyte.

-

Determine Unknown Concentrations: Use the calibration curve to determine the concentration of palmitoyl-L-carnitine in the unknown biological samples based on their measured response ratios.

Application in Metabolic Flux Analysis

Beyond simple quantification, stable isotope-labeled compounds are invaluable for metabolic flux analysis (MFA).[20][21][22] MFA is a powerful technique used to study the rates of metabolic reactions in a biological system.[22][23][24] By introducing a stable isotope-labeled substrate (e.g., ¹³C-labeled glucose or fatty acids) into cells or an organism, researchers can trace the path of the labeled atoms through various metabolic pathways.[20][25]

Palmitoyl-L-carnitine-d3 can be used in conjunction with ¹³C-labeled fatty acids to dissect the dynamics of fatty acid transport and oxidation. For instance, by providing ¹³C-palmitate to cells, one can measure the rate of formation of ¹³C-palmitoyl-L-carnitine, providing a direct measure of CPT1 activity. The subsequent appearance of ¹³C-labeled intermediates in the TCA cycle would indicate the flux through β-oxidation. The deuterated standard ensures the accurate quantification of both the labeled and unlabeled pools of palmitoyl-L-carnitine.

Troubleshooting and Method Validation

Self-Validating System:

A well-designed experimental protocol using a stable isotope-labeled internal standard is inherently self-validating to a degree. Consistent recovery of the internal standard across samples indicates a robust sample preparation process.

Key Validation Parameters:

-

Linearity: The calibration curve should demonstrate a linear response over the expected concentration range of the analyte.

-

Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

-

Selectivity: The method should be free from interference from other endogenous compounds in the matrix.

-

Matrix Effect: Evaluated by comparing the response of the analyte in the presence and absence of the biological matrix.

-

Stability: The stability of the analyte and internal standard should be assessed under various storage and handling conditions.

Conclusion

Palmitoyl-L-carnitine-d3 Hydrochloride is an indispensable tool for researchers investigating fatty acid metabolism. Its use as an internal standard in LC-MS/MS-based quantification enables highly accurate and precise measurements of endogenous palmitoyl-L-carnitine. This, in turn, provides critical insights into the regulation of fatty acid oxidation in both health and disease. The principles and protocols outlined in this guide offer a solid foundation for the successful implementation of this powerful analytical technique in your research endeavors.

References

-

Wikipedia. Palmitoylcarnitine. [Link]

-

Kumps, A., Duez, P., & Mardens, Y. (2016). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 57(7), 1347–1357. [Link]

-

Hui, S., Ghergurovich, J. M., & Rabinowitz, J. D. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Nature protocols, 12(5), 1056–1082. [Link]

-

Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Nature reviews. Molecular cell biology, 13(5), 335–342. [Link]

-

Wikipedia. Carnitine palmitoyltransferase I. [Link]

-

MASONACO. (n.d.). Stable isotopes in metabolomic studies. [Link]

-

Yang, C., & You, L. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 10(10), 393. [Link]

-

Yang, C., & You, L. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. [Link]

-

Neubauer, S., & Mewes, H. W. (2013). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and bioanalytical chemistry, 405(16), 5037–5041. [Link]

-

van de Merbel, N. C., & van den Broek, I. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using o-nitrobenzyl esters. Analytical and bioanalytical chemistry, 405(23), 7389–7397. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

Scott, D., Frazee, C. C., 3rd, Heese, B., & Garg, U. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in molecular biology (Clifton, N.J.), 2546, 27–34. [Link]

-

SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Vernez, L., Hopfgartner, G., Wenk, M., & Krähenbühl, S. (2003). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization– Mass Spectrometry. Clinical Chemistry, 49(4), 652–659. [Link]

-

Chen, Y., Liu, Y., & Liu, Y. (2021). Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy?. Frontiers in pharmacology, 12, 682058. [Link]

-

Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. [Link]

-

Chen, Y., Liu, Y., & Liu, Y. (2021). Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy?. ResearchGate. [Link]

-

Choi, J., Seok, S., & Lee, J. (2023). Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner. The Journal of biological chemistry, 299(2), 102871. [Link]

-

Pike, L. S., Smift, A. L., & Croteau, D. L. (2014). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in molecular biology (Clifton, N.J.), 1198, 261–272. [Link]

-

Anonymous. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-6. [Link]

-

Wu, Y., & Li, Y. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in pharmacology, 14, 1140954. [Link]

-

Strnad, P., & Wolk, V. (2018). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of visualized experiments : JoVE, (139), 58288. [Link]

-

Wikipedia. Palmitoyl-CoA. [Link]

-

Anonymous. (2006). Fatty acid oxidation assay V.1. protocols.io. [Link]

-

Wu, Y., & Chen, J. (2006). Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes. American journal of physiology. Heart and circulatory physiology, 290(3), H1204–H1210. [Link]

-

Wu, Y., & Chen, J. (2006). Different effects of palmitoyl-l-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes. American Physiological Society Journal. [Link]

-

Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. [Link]

-

Assay Genie. (n.d.). TECHNICAL MANUAL Fatty Acid Oxidation (FAO) Assay Kit. [Link]

-

bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. [Link]

-

Arduini, A., Mancinelli, G., Radatti, G. L., Dottori, S., & Ramsay, R. R. (1992). Palmitoyl-L-carnitine, a metabolic intermediate of the fatty acid incorporation pathway in erythrocyte membrane phospholipids. Biochemical and biophysical research communications, 187(1), 353–358. [Link]

-

Montoto, S., Muraca, G., & Ruiz, M. E. (2021). A quality by design approach for the synthesis of palmitoyl-L-carnitine-loaded nanoemulsions as drug delivery systems. Pharmaceutical development and technology, 26(1), 11–21. [Link]

-

Brecher, P. (1983). Palmitoylcarnitine, a surface-active metabolite. Molecular and cellular biochemistry, 57(1), 3–15. [Link]

-

Montoto, S., Muraca, G., & Ruiz, M. E. (2020). A quality by design approach for the synthesis of palmitoyl carnitine loaded nanoemulsions as drug delivery systems. ChemRxiv. [Link]

Sources

- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]

- 4. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 6. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 13. caymanchem.com [caymanchem.com]

- 14. isotope.com [isotope.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. texilajournal.com [texilajournal.com]

- 17. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]

- 18. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 25. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Significance of Long-Chain Acylcarnitines in Plasma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism, primarily known for their role in transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] While vital for tissues with high energy demands like cardiac and skeletal muscle, the accumulation of LCACs in plasma is increasingly recognized as a potent indicator of metabolic dysfunction.[4][5] Elevated LCAC levels are implicated in a spectrum of pathologies, including inborn errors of metabolism, cardiovascular diseases, insulin resistance, and mitochondrial dysfunction.[5][6][7] This guide provides a comprehensive overview of the biochemistry, pathophysiological significance, and analytical quantification of LCACs. It further explores their emerging role as critical biomarkers in disease diagnostics and as actionable tools in the drug development pipeline, offering insights into safety assessment and patient stratification.

Biochemical Foundations: The Dual Role of Long-Chain Acylcarnitines

Acylcarnitines are formed when a fatty acid, activated to its acyl-CoA derivative, is esterified to L-carnitine, a quaternary ammonium compound synthesized in the liver and kidneys.[8] This process is central to the carnitine shuttle , a transport system essential for moving long-chain fatty acids (LCFAs) across the inner mitochondrial membrane, a barrier they cannot cross on their own.[8][9][10]

The shuttle operates via a coordinated enzymatic sequence:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to long-chain acylcarnitines.[9]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter facilitates the movement of LCACs across the inner mitochondrial membrane into the matrix.[9]

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner membrane, CPT2 reverses the process, converting LCACs back to long-chain acyl-CoAs, which then enter the β-oxidation spiral to produce acetyl-CoA for the TCA cycle.[9]

This shuttle is fundamental for energy production in tissues like the heart, which derives the majority of its ATP from fatty acid oxidation (FAO).[7][9] However, when the rate of fatty acid influx into the mitochondria exceeds the capacity of β-oxidation, a metabolic bottleneck occurs. This leads to the accumulation of LCACs within the mitochondria and their subsequent efflux into the cytoplasm and eventually into the plasma.[11] This accumulation transforms LCACs from essential metabolic intermediates into potent signaling molecules and biomarkers of cellular stress.

Caption: The Carnitine Shuttle mechanism for fatty acid transport.

Pathophysiological Significance: When Balance is Lost

Elevated plasma LCACs are a hallmark of a mismatch between fatty acid supply and mitochondrial oxidative capacity.[5] This imbalance can stem from genetic defects, as seen in inborn errors of metabolism, or from acquired conditions like obesity, diabetes, and heart failure.[5][7][12] The resulting accumulation of LCACs is not merely a passive marker but an active contributor to cellular pathology through several mechanisms:

-

Mitochondrial Dysfunction: High concentrations of LCACs can directly impair mitochondrial function. They have been shown to inhibit the adenine nucleotide translocator, reducing the exchange of ADP and ATP across the mitochondrial membrane.[13] This leads to a collapse of the mitochondrial membrane potential, impaired ATP production, and increased production of reactive oxygen species (ROS).[6][14]

-

Cellular Calcium Dyshomeostasis: LCACs, such as palmitoylcarnitine, can induce an overload of cytosolic Ca2+ by affecting L-type calcium channels and promoting calcium release from the sarcoplasmic reticulum.[6] This calcium overload can trigger hypercontracture and cell death, particularly in cardiomyocytes.[6]

-

Pro-inflammatory and Pro-apoptotic Signaling: LCACs can activate cellular stress pathways, including MAP kinases (JNK, ERK, p38), leading to the production of pro-inflammatory cytokines like IL-6.[4][15] At higher concentrations, their detergent-like properties can disrupt cell membrane integrity, leading to necrosis and apoptosis.[15]

-

Insulin Resistance: In skeletal muscle and liver, the accumulation of LCACs is associated with incomplete fatty acid oxidation.[12][16] The corresponding buildup of cytosolic lipid intermediates, such as diacylglycerols and ceramides, can activate protein kinase C and other pathways that attenuate insulin signaling.[12]

Caption: Pathophysiological consequences of LCAC accumulation.

LCACs as Critical Biomarkers of Disease

The measurement of plasma acylcarnitine profiles provides a powerful window into cellular metabolic status. Specific patterns of LCAC elevation are diagnostic for a range of conditions.

| Disease Category | Key Associated Long-Chain Acylcarnitines | Clinical Significance |

| Inborn Errors of Metabolism | C14, C16, C18, C18:1, C18:2 | Diagnostic for disorders like VLCAD and CPT-II deficiency. Used in newborn screening.[17][18] |

| Cardiovascular Disease & Heart Failure | C14, C16, C18, C18:1 | Elevated levels are associated with increased risk of cardiovascular mortality and disease severity in heart failure patients.[7][14] |

| Type 2 Diabetes & Insulin Resistance | C16, C18:1 | High levels are predictive of developing T2D and are associated with incomplete fatty acid oxidation in muscle.[7][12] |

| Mitochondrial Myopathies | Hydroxylated Long-Chain Acylcarnitines | Elevated concentrations, particularly of hydroxylated species, serve as biomarkers for mitochondrial muscle diseases.[19] |

Analytical Methodologies: Ensuring Data Integrity

The gold standard for quantifying acylcarnitines in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20][21][22] This technique offers high sensitivity, specificity, and the ability to resolve isomeric species that are crucial for differential diagnosis.[21][22][23]

Self-Validating Experimental Protocol: Quantification of LCACs in Plasma

This protocol is designed to be self-validating through the incorporation of stable isotope-labeled internal standards for each analyte, ensuring correction for matrix effects and analytical variability.

A. Sample Preparation (Protein Precipitation)

-

Causality: The primary goal is to remove high-abundance proteins (e.g., albumin) that interfere with LC-MS/MS analysis and can damage the analytical column. Acetonitrile is an effective precipitating agent and is compatible with reversed-phase chromatography.

-

Step 1: Thaw plasma samples on ice to prevent degradation.

-

Step 2: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Step 3: Add 200 µL of ice-cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., C16-d3-carnitine). The internal standard is critical for accurate quantification, correcting for variations in sample extraction and instrument response.

-

Step 4: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Step 5: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Step 6: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

B. LC-MS/MS Analysis

-

Causality: Chromatographic separation is essential to resolve isobaric and isomeric acylcarnitines (e.g., different fatty acid structures with the same mass), which is not possible with direct infusion methods. A C18 reversed-phase column is used to separate the acylcarnitines based on the hydrophobicity of their acyl chains.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[21]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) to elute acylcarnitines in order of increasing chain length.

-

Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

MRM Transitions: A specific precursor-to-product ion transition is monitored for each acylcarnitine and its corresponding internal standard. The precursor ion is typically the molecular ion [M+H]+, and the characteristic product ion for all acylcarnitines is m/z 85, resulting from the fragmentation of the carnitine moiety.

-

C. Data Analysis and Quality Control

-

Causality: A multi-point calibration curve is constructed to establish the relationship between the analyte/internal standard peak area ratio and concentration. Quality control (QC) samples are analyzed alongside unknown samples to ensure the accuracy and precision of the analytical run.

-

Calibration: Prepare a calibration curve using a series of known concentrations of acylcarnitine standards spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Quantification: The concentration of each LCAC in the unknown samples is determined by calculating the peak area ratio of the analyte to its stable isotope-labeled internal standard and interpolating this value against the calibration curve.

-

Trustworthiness: The inclusion of low, medium, and high concentration QC samples in each analytical batch provides a continuous monitor of assay performance. The acceptance criteria for a run are typically that the calculated concentrations of at least two-thirds of the QC samples must be within ±15% of their nominal value.

Caption: LC-MS/MS workflow for plasma acylcarnitine analysis.

Applications in Drug Development

The role of LCACs extends into the pharmaceutical and biotechnology sectors, where they serve as valuable biomarkers for both safety and efficacy.

-

Preclinical Safety and Toxicology: Changes in acylcarnitine profiles can indicate off-target drug effects on mitochondrial function.[7] For example, certain medications can induce secondary carnitine deficiency or inhibit FAO enzymes, leading to a characteristic accumulation of specific acylcarnitines. Monitoring these profiles in preclinical toxicology studies can provide an early warning of potential mitochondrial toxicity.[7]

-

Patient Stratification: In clinical trials for metabolic or cardiovascular diseases, baseline LCAC levels can be used to stratify patients. Individuals with higher levels of LCACs may represent a subgroup with more severe mitochondrial dysfunction who might respond differently to a therapeutic intervention.

-

Monitoring Therapeutic Response: For drugs designed to improve mitochondrial function or enhance fatty acid oxidation, a reduction in elevated plasma LCAC levels can serve as a pharmacodynamic biomarker, providing objective evidence that the drug is engaging its target and having the desired metabolic effect.

Conclusion and Future Directions

Long-chain acylcarnitines are far more than simple intermediates of fat metabolism. Their levels in plasma reflect the delicate balance between fatty acid uptake and mitochondrial oxidation, and their accumulation is a clear and quantifiable indicator of metabolic stress. As analytical technologies continue to improve, enabling more comprehensive and sensitive profiling, the clinical utility of LCACs is set to expand. For researchers and drug developers, a deep understanding of LCAC biology and analytics is indispensable for dissecting disease mechanisms, identifying novel therapeutic targets, and developing safer, more effective medicines for a host of metabolic disorders.

References

- Plasma acylcarnitine levels increase with healthy aging - PMC - NIH. (2020-06-16).

- Dissecting Cellular Mechanisms of Long-Chain Acylcarnitines-Driven Cardiotoxicity: Disturbance of Calcium Homeostasis, Activation of Ca2+-Dependent Phospholipases, and Mitochondrial Energetics Collapse. MDPI.

- Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC. (2019-02-21).

- L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. MDPI.

- Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish. MDPI.

- Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish. (2021-08-06). PubMed.

- Biomarkers of Cardiac Metabolic Flexibility in Health, HFrEF and HFpEF. MDPI.

- long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC.

- Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice - PMC.

- Acylcarnitine profiling by low-resolution LC-MS | PLOS One. (2019-08-15). PLOS.

- What Is the Role of L-Carnitine in Weight Management?. (2025-12-29). Global Cities Research Center.

- Plasma acylcarnitine profiling indicates increased fatty acid oxidation relative to tricarboxylic acid cycle capacity in young, healthy low birth weight men - PMC. (2016-09-30).

- Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy | The Journal of Clinical Endocrinology & Metabolism. Oxford Academic.

- Acylcarnitines What are They and Wh

- An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.

- Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases.

- Plasma acylcarnitines and risk of cardiovascular disease: effect of Mediterranean diet interventions - PMC.

- CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC.

- Plasma Acylcarnitine Profiles Suggest Incomplete Long-Chain Fatty Acid β-Oxidation and Altered Tricarboxylic Acid Cycle Activity in Type 2 Diabetic African-American Women.

- (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. (2025-08-08).

- Acylcarnitine Profile | Nicklaus Children's Hospital. (2020-03-06). Nicklaus Children's Hospital.

- LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (2023-05-18). Restek.

- Acylcarnitine Functions and Analysis Methods.

- How to use acylcarnitine profiles to help diagnose inborn errors of metabolism. (2025-11-19).

- Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL.

- Acylcarnitine Metabolomic Profiles Inform Clinically-Defined Major Depressive Phenotypes. MDPI.

Sources

- 1. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 4. Plasma acylcarnitine levels increase with healthy aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma acylcarnitines and risk of cardiovascular disease: effect of Mediterranean diet interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. globalcitieshub.org [globalcitieshub.org]

- 9. mdpi.com [mdpi.com]

- 10. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plasma Acylcarnitine Profiles Suggest Incomplete Long-Chain Fatty Acid β-Oxidation and Altered Tricarboxylic Acid Cycle Activity in Type 2 Diabetic African-American Women - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plasma acylcarnitine profiling indicates increased fatty acid oxidation relative to tricarboxylic acid cycle capacity in young, healthy low birth weight men - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]

- 21. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

- 22. msacl.org [msacl.org]

- 23. researchgate.net [researchgate.net]

Palmitoyl-L-Carnitine: A Pivotal Biomarker in the Landscape of Metabolic Syndrome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Lipid Metabolism and Systemic Disease

Metabolic syndrome represents a constellation of cardiometabolic risk factors, including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, that collectively elevate the risk for developing type 2 diabetes and cardiovascular disease.[1] At the heart of this complex pathology lies a profound dysregulation of cellular energy metabolism, particularly the oxidation of fatty acids. Palmitoyl-L-carnitine, a long-chain acylcarnitine, has emerged as a critical molecular player and a promising biomarker in understanding and evaluating metabolic syndrome.[2][3] This guide provides a comprehensive technical overview of palmitoyl-L-carnitine, from its fundamental role in fatty acid metabolism to its implications as a biomarker and a target for therapeutic intervention in metabolic syndrome.

The Carnitine Shuttle: A Gateway for Fatty Acid Oxidation

Long-chain fatty acids are a primary energy source for tissues such as the heart and skeletal muscle. However, they cannot passively cross the inner mitochondrial membrane to undergo β-oxidation. The entry of these fatty acids into the mitochondrial matrix is facilitated by the carnitine shuttle system, a multi-enzyme process where palmitoyl-L-carnitine is a key intermediate.[4][5]

The process begins with the activation of palmitate to palmitoyl-CoA in the cytoplasm. Carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane, then catalyzes the conversion of palmitoyl-CoA and L-carnitine into palmitoyl-L-carnitine.[6][7] Palmitoyl-L-carnitine is subsequently transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) reverses the process, regenerating palmitoyl-CoA and L-carnitine. The liberated palmitoyl-CoA can then enter the β-oxidation spiral to produce acetyl-CoA for the tricarboxylic acid (TCA) cycle and subsequent ATP production.[5]

Caption: The Carnitine Shuttle Pathway.

Palmitoyl-L-Carnitine in Metabolic Syndrome: From Metabolic Intermediate to Pathogenic Mediator

In the context of metabolic syndrome, characterized by nutrient excess and insulin resistance, the delicate balance of fatty acid oxidation is disrupted. Elevated circulating levels of long-chain acylcarnitines, including palmitoyl-L-carnitine, are consistently observed in individuals with metabolic syndrome and type 2 diabetes.[2][3][8] This accumulation is thought to stem from an imbalance between the rate of fatty acid entry into the mitochondria and the capacity of the TCA cycle to completely oxidize the resulting acetyl-CoA.[5]

This incomplete fatty acid oxidation leads to a build-up of acyl-CoA species within the mitochondria, which are then converted to acylcarnitines and exported out of the mitochondria and the cell. The elevated levels of palmitoyl-L-carnitine are not merely a passive indicator of metabolic dysfunction but are now understood to actively contribute to the pathophysiology of insulin resistance and mitochondrial dysfunction.[9][10]

The Mechanistic Link to Insulin Resistance

Elevated intracellular concentrations of palmitoyl-L-carnitine can directly impair insulin signaling. While the precise mechanisms are still under investigation, evidence suggests that long-chain acylcarnitines can activate inflammatory pathways and stress-activated kinases, such as JNK and IKK, which in turn phosphorylate the insulin receptor substrate 1 (IRS-1) at inhibitory serine residues. This inhibitory phosphorylation prevents the downstream propagation of the insulin signal, leading to impaired glucose uptake and utilization.[11]

Furthermore, the accumulation of palmitoyl-L-carnitine and other lipid intermediates can lead to the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, both of which are known to contribute to insulin resistance.[9][10]

Caption: Proposed Mechanism of Palmitoyl-L-Carnitine-Induced Insulin Resistance.

Quantification of Palmitoyl-L-Carnitine: An Analytical Workflow

The accurate and precise quantification of palmitoyl-L-carnitine in biological matrices, primarily plasma, is crucial for its validation and use as a biomarker. The gold-standard analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3][12][13]

Experimental Protocol: Quantification of Palmitoyl-L-Carnitine in Human Plasma by LC-MS/MS

This protocol outlines a typical workflow for the quantification of palmitoyl-L-carnitine.

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., d3-palmitoyl-L-carnitine). The internal standard is essential for correcting for variations in sample processing and instrument response.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.

2. Chromatographic Separation (LC)

-

Column: A C18 reversed-phase column is typically used for the separation of acylcarnitines.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic long-chain acylcarnitines like palmitoyl-L-carnitine.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly employed.

-

Injection Volume: 5-10 µL of the prepared sample extract.

3. Mass Spectrometric Detection (MS/MS)

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used, as the quaternary amine group of carnitine readily accepts a proton.[12]

-

Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive mode of operation for tandem mass spectrometers. It involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

-

Palmitoyl-L-carnitine: The precursor ion (m/z) corresponds to the protonated molecule [M+H]+. A characteristic product ion is m/z 85, which results from the fragmentation of the carnitine moiety.[12]

-

Internal Standard (d3-palmitoyl-L-carnitine): The precursor and product ions will be shifted by 3 mass units.

-

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of palmitoyl-L-carnitine in the sample by referencing a calibration curve prepared with known concentrations of the analyte.

Caption: Analytical Workflow for Palmitoyl-L-Carnitine Quantification.

Data Presentation: Palmitoyl-L-Carnitine Levels in Metabolic Syndrome